molecular formula C10H16N2O3 B6324135 tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 852875-99-1

tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6324135
CAS No.: 852875-99-1
M. Wt: 212.25 g/mol
InChI Key: UMGMECYEEYWYKD-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 852875-99-1) is a high-value bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 16 N 2 O 3 and a molecular weight of 212.24 g/mol, serves as a key synthetic building block . The 2,5-diazabicyclo[2.2.1]heptane core is a conformationally rigid homolog of piperazine, a privilege structure in drug design, and is used to develop potent therapeutic agents . Research has identified this scaffold as a promising pharmacophore in the discovery of antiproliferative and apoptotic inducing agents, particularly against cervical cancer cell lines . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by facilitating handling and further synthetic transformations. Suppliers offer this product with purities of 95% and above, available in quantities from 100 mg to 10 g for research-scale experiments . This product is intended for research and further manufacturing applications only and is not approved for direct human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMECYEEYWYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159980
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852875-99-1
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852875-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Dipolarophile : tert-butyl acrylate (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (25°C)

  • Duration : 1.5 hours

  • Purification : Flash chromatography (DCM/MeOH, 99:1)

This method yields 63% of the target bicyclic product alongside a 7% byproduct with a divergent ring system. The stereochemical outcome is influenced by the rigid transition state of the cycloaddition, though enantiomeric excess data remains unreported.

ReactantProductYieldConditions
3-Oxidopyrazinium + acrylateDiazabicyclo[2.2.1]heptane derivative63%RT, 1.5 h, DCM/MeOH

Oxidation and Functional Group Introduction

The 6-oxo group is introduced via oxidation of a precursor alcohol or amine. While specific protocols for this compound are sparse in publicly available literature, analogous diazabicyclo systems employ:

  • Oxidizing agents : RuO₄ or KMnO₄ under controlled pH.

  • Temperature : 0–25°C to prevent over-oxidation.

  • Solvent : Aqueous-organic biphasic systems (e.g., H₂O/THF).

For example, oxidation of a secondary alcohol intermediate with RuO₄ in THF/H₂O at pH 7–8 selectively generates the ketone functionality.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced at the secondary amine position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Standard Boc Protection Protocol:

  • Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Duration : 4–12 hours

This step achieves near-quantitative protection of the amine, critical for downstream functionalization.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance reaction kinetics and scalability. Key parameters include:

  • Residence time : 10–30 minutes

  • Catalyst loading : Pd(OAc)₂ (0.5–1.0 mol%) for cross-coupling steps.

  • Green chemistry : Solvent recycling and waste minimization via membrane filtration.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, a Pd-catalyzed cyclization achieved 42% yield in 8 hours at 45°C under 6–7 W irradiation. However, enantiomeric excess remains suboptimal (<70%), necessitating chiral resolution steps.

Solvent and Catalyst Effects

  • DMSO : Enhances solubility for SN2 reactions in bicyclic systems.

  • Pd(OAc)₂ : Optimal for Suzuki-Miyaura couplings to install aryl substituents.

Comparative Analysis of Synthetic Routes

MethodYieldKey AdvantageLimitation
1,3-Dipolar cycloaddition63%Stereoselective core formationByproduct generation (7%)
Microwave-assisted42%Rapid synthesisLow enantiomeric excess
Continuous flow>50%ScalabilityHigh initial equipment cost

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Key conditions and outcomes:

Reaction ConditionsMajor ProductMechanism
Aqueous HCl, reflux6-oxo-2,5-diazabicycloheptane-2-carboxylic acidAcid-catalyzed nucleophilic acyl substitution
NaOH (aq), room temperatureSodium carboxylate derivativeBase-mediated ester saponification

Hydrolysis is critical for generating reactive intermediates for further derivatization, such as peptide coupling or amide formation.

Nucleophilic Substitutions

The ester group participates in nucleophilic substitutions, enabling functional group interconversion.

Examples:

NucleophileReagents/ConditionsMajor Product
Primary aminesDCC, DMAP, anhydrous DCMAmide derivatives
AlcoholsH₂SO₄ catalysis, heatTransesterification products

These reactions are pivotal for modifying the compound’s solubility or introducing pharmacophores in drug discovery.

Reduction of the Ketone Group

The 6-oxo group can be selectively reduced to a secondary alcohol without affecting the ester moiety.

Reduction pathways:

Reducing AgentConditionsMajor Product
Sodium borohydride (NaBH₄)Methanol, 0°C(1S,4S)-6-hydroxy-2,5-diazabicycloheptane-2-carboxylate
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxOver-reduction of ester (avoided via controlled conditions)

Reduction products serve as intermediates for chiral building blocks in asymmetric synthesis.

Ring-Opening Reactions

The bicyclic framework’s strain enables ring-opening under acidic or oxidative conditions.

Notable transformations:

ConditionsReagentsMajor Product
H₂SO₄, heatAcid catalysisLinear diamine carboxylic acid
Ozone (O₃), followed by H₂O₂Oxidative cleavageDicarbonyl derivatives

Ring-opening expands utility in synthesizing linear diamines or diketones for polymer chemistry.

Functionalization at Nitrogen Centers

The diazabicyclo structure’s nitrogen atoms undergo alkylation or acylation.

Reactions:

Reaction TypeReagentsMajor Product
AlkylationMethyl iodide, K₂CO₃Quaternary ammonium salt
AcylationAcetyl chloride, pyridineN-acetylated derivative

These modifications enhance the compound’s biological activity or alter its electronic properties.

Stability and Side Reactions

The compound’s stability under various conditions informs reaction design:

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

  • pH sensitivity : Stable in neutral conditions but prone to decomposition in strongly acidic/basic media.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 2816817-76-0
  • IUPAC Name : tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

The compound features a bicyclic structure that contributes to its reactivity and versatility in various chemical reactions.

Medicinal Chemistry

TBDBH has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other diseases.

Case Studies

  • Neuroprotective Agents : Research indicates that compounds similar to TBDBH exhibit neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. These compounds can inhibit certain enzymes associated with neurodegeneration.
  • Anticancer Activity : Preliminary studies suggest that TBDBH derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further investigation is required to elucidate the mechanism of action.

Synthetic Organic Chemistry

TBDBH serves as an important intermediate in the synthesis of various organic compounds.

Applications

  • Building Block for Synthesis : Its bicyclic structure allows it to act as a versatile building block for synthesizing more complex molecules. Researchers utilize TBDBH in multi-step synthetic pathways to create novel compounds with desired pharmacological activities.
  • Reagent in Reactions : TBDBH can be employed as a reagent in various organic reactions, including cycloadditions and rearrangements, facilitating the formation of diverse chemical entities.

Materials Science

In materials science, TBDBH is being explored for its potential applications in polymer chemistry and nanotechnology.

Innovative Uses

  • Polymer Synthesis : The unique chemical structure of TBDBH allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
  • Nanoparticle Development : TBDBH derivatives are being investigated for their ability to stabilize nanoparticles, which can be used in drug delivery systems and imaging applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryNeuroprotective agentsTreatment for neurodegenerative diseases
Anticancer activityInduces apoptosis in cancer cells
Synthetic Organic ChemistryBuilding block for complex moleculesFacilitates multi-step synthesis
Reagent in organic reactionsEnables diverse chemical transformations
Materials SciencePolymer synthesisEnhances mechanical properties
Nanoparticle stabilizationImproves drug delivery systems

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes.

Comparison with Similar Compounds

Bicyclic Framework

  • [2.2.1] Systems : Smaller and more rigid than [5.1.0] or [2.2.2] systems, enhancing stereochemical control in synthesis .
  • [5.1.0] Systems : Larger fused cyclopropane rings introduce strain, increasing reactivity in ring-opening reactions .

Substituent Effects

  • Aromatic Substituents : Compounds with 4-methoxybenzyl or phenyl groups (e.g., [5.1.0] derivatives) exhibit improved solubility in organic solvents but reduced metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?

The compound is typically synthesized via cyclization reactions involving bicyclic intermediates. For example, a method analogous to the synthesis of tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves coupling nitro-substituted pyridines with diazabicycloheptane precursors under basic conditions . Reaction optimization often includes temperature control (e.g., 35–60°C) and catalysts such as KOH for cyclopropane-fused diazepanone formation .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

Key NMR signals for tert-butyl groups appear at δ ~1.33 ppm (d, J = 32.21 Hz) in DMSO-d₆, while the bicyclic framework protons resonate between δ 1.91–4.83 ppm. The 6-oxo group is confirmed by the absence of a proton signal at the bridgehead position and correlation with carbonyl carbon signals in ¹³C NMR .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., argon). Solutions in DMSO should be aliquoted and stored at –80°C (stable for 6 months) or –20°C (1 month). Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical discrepancies in bicyclic frameworks be resolved during synthesis?

Chiral resolution via diastereomeric salt formation or chromatographic separation (e.g., chiral HPLC) is critical. X-ray crystallography using SHELXL or ORTEP-3 can unambiguously assign configurations. For example, the (1S,4S) configuration was confirmed for a related bicycloheptane derivative using single-crystal diffraction . Computational modeling (DFT) may also predict preferential stereoisomer formation based on transition-state energies .

Q. What strategies address low yields in coupling reactions involving bicyclic amines?

Optimize reaction parameters:

  • Catalysts : Use Pd₂(dba)₃ with S-Phos ligand for Buchwald-Hartwig aminations .
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity.
  • Temperature : Reactions at 60°C improve kinetic control . Data contradictions (e.g., variable yields) may arise from trace moisture or oxygen; strict inert atmosphere protocols (N₂/Ar) are recommended .

Q. How are conflicting spectral data (e.g., MS vs. NMR) reconciled for impurities?

  • Mass Spec : Confirm molecular ion ([M+Na]⁺ at m/z 433.1910) and isotopic patterns to rule out adducts .
  • NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, a contaminant in a related compound was identified as tert-butyl decomposition products via δ 169.9 ppm (carbonyl) in ¹³C NMR .
  • Chromatography : HPLC-MS with a C18 column can separate and identify byproducts .

Methodological Notes

  • Crystallography : SHELX suites are preferred for refining small-molecule structures due to robust handling of high-resolution data .
  • Safety : Electrostatic charge buildup during handling requires grounded equipment and conductive containers .

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